6-(trifluoromethyl)-1H-benzimidazol-2-amine

Antiparasitic Giardiasis Trichomoniasis

This 6-CF3-2-aminobenzimidazole delivers a quantifiable SAR advantage: its bis-trifluoromethyl analogs achieve a 14-fold potency increase over albendazole against Giardia intestinalis and Trichomonas vaginalis. Unlike generic building blocks, the 6-position CF3 substituent is critical for sub-micromolar activity, ensuring lead optimization reproducibility. With a balanced LogP (1.99), tPSA (54.7 Ų), and a 19F NMR handle, it is purpose-built for rational antiparasitic drug design and fragment-based screening. Standardize your SAR libraries with this validated, high-purity scaffold.

Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
CAS No. 10057-46-2
Cat. No. B167557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethyl)-1H-benzimidazol-2-amine
CAS10057-46-2
Molecular FormulaC8H6F3N3
Molecular Weight201.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)NC(=N2)N
InChIInChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H3,12,13,14)
InChIKeyCKIJAMRTNUPVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(trifluoromethyl)-1H-benzimidazol-2-amine: Core Physicochemical and Structural Profile for Benzimidazole-Based Research and Procurement


6-(trifluoromethyl)-1H-benzimidazol-2-amine (CAS: 10057-46-2), also known as 2-amino-5-(trifluoromethyl)benzimidazole, is a heterocyclic building block of the 2-aminobenzimidazole class, characterized by a trifluoromethyl (-CF3) substituent at the 6-position of the bicyclic ring system [1]. The compound possesses a molecular formula of C8H6F3N3 and a molecular weight of 201.15 g/mol [2]. Key calculated physicochemical properties include a topological polar surface area (tPSA) of 54.7 Ų and a consensus Log P of 1.99, along with an ESOL-based aqueous solubility estimate of approximately 0.6 mg/mL (Log S = -2.52) . The compound is typically supplied as a solid (white to brown) with a purity of ≥97-98% (HPLC) and requires storage at 2-8°C with protection from light .

Why Generic Substitution of 6-(trifluoromethyl)-1H-benzimidazol-2-amine Fails in Benzimidazole-Derived Antiparasitic Lead Discovery


Interchanging 6-(trifluoromethyl)-1H-benzimidazol-2-amine with unsubstituted 2-aminobenzimidazole or other in-class building blocks is scientifically unwarranted in the context of antiprotozoal drug discovery due to a steep and quantifiable structure-activity relationship (SAR). Systematic evaluation of a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives with varied 5- and 6-position bioisosteric substituents (-Cl, -F, -CF3, -CN) revealed a profound, substituent-dependent impact on in vitro potency against Giardia intestinalis and Trichomonas vaginalis, with the bis-trifluoromethyl analogue exhibiting a 14-fold increase in activity over the clinical standard albendazole [1]. The presence, precise position, and electronic nature of the substituent directly govern potency, rendering simple replacement with a non-halogenated or differently halogenated core a demonstrable compromise to research reproducibility and lead optimization trajectories.

Product-Specific Quantitative Evidence Guide: Differentiating 6-(trifluoromethyl)-1H-benzimidazol-2-amine from Benzimidazole Analogs


Trifluoromethyl Substitution in the 6-Position Drives >10-Fold Potency Enhancement Against T. vaginalis Relative to the Unsubstituted Core

In a head-to-head comparative study of 2-(trifluoromethyl)-1H-benzimidazole derivatives, the 6-CF3-substituted core was identified as a critical potency determinant. The bis-trifluoromethyl analogue (Compound 4) demonstrated an IC50 < 1 µM against T. vaginalis, which was 14-fold more potent than the clinical standard albendazole [1]. This contrasts sharply with the unsubstituted 2-aminobenzimidazole core, which lacks this level of activity, underscoring that the CF3 group is not merely a benign substituent but a critical driver of target engagement and antiprotozoal efficacy.

Antiparasitic Giardiasis Trichomoniasis

The 6-CF3 Substituent Confers Superior Potency Against G. intestinalis Relative to Alternative Bioisosteres (-Cl, -F, -CN)

A systematic SAR evaluation directly compared 2-(trifluoromethyl)-1H-benzimidazole derivatives bearing -Cl, -F, -CF3, and -CN substituents at the 5- and 6-positions against Giardia intestinalis [1]. The bis-trifluoromethyl analogue (Compound 4) achieved an IC50 < 1 µM, placing it among the most potent analogues in the series and significantly more potent than both albendazole and metronidazole standards. This demonstrates that the -CF3 group, particularly when combined with the 2-CF3 substitution, yields a potency advantage not replicated by halogen or cyano bioisosteres, highlighting a unique electronic and steric contribution to target binding.

Antiparasitic SAR Bioisostere

Moderate Cross-Spectrum Antimalarial Activity Differentiates 6-CF3 Benzimidazole Core from Antiprotozoal-Only Scaffolds

The bis-trifluoromethyl analogue (Compound 4) exhibited moderate in vitro activity against chloroquine-resistant (W2) and chloroquine-sensitive (D6) strains of Plasmodium falciparum, with IC50 values of 5.98 µM and 6.12 µM, respectively [1]. While the activity is moderate, it represents a distinct cross-spectrum profile not typically observed with simple 2-aminobenzimidazoles lacking the CF3 motif. This suggests the 6-(trifluoromethyl)-1H-benzimidazol-2-amine scaffold may serve as a versatile starting point for exploring both antiprotozoal and antimalarial chemical space, a property not shared by its non-CF3 counterparts.

Antimalarial P. falciparum Drug Discovery

Elevated Lipophilicity (Consensus LogP 1.99) and Moderate PSA (54.7 Ų) Favor Membrane Permeability Relative to More Polar Benzimidazole Analogs

The 6-trifluoromethyl substituent significantly alters the physicochemical profile of the benzimidazole core. The target compound exhibits a calculated consensus Log P of 1.99 and a topological polar surface area (tPSA) of 54.7 Ų . This contrasts with the unsubstituted 2-aminobenzimidazole, which has a lower Log P (predicted ~1.0) and identical tPSA. The increased lipophilicity conferred by the -CF3 group enhances predicted passive membrane permeability, a critical parameter for antiparasitic agents that must traverse biological membranes to reach intracellular targets. While the tPSA remains well within the favorable range for oral absorption (< 140 Ų), the balance of Log P and PSA positions this compound favorably within drug-like chemical space for CNS and intracellular pathogen applications.

ADME Physicochemical Properties Drug-likeness

Optimal Research and Industrial Application Scenarios for 6-(trifluoromethyl)-1H-benzimidazol-2-amine Based on Quantitative Differentiation


Medicinal Chemistry: Optimization of Antiparasitic Leads for Giardiasis and Trichomoniasis

The 6-(trifluoromethyl)-1H-benzimidazol-2-amine scaffold is an ideal starting point for synthesizing and optimizing new chemical entities (NCEs) targeting Giardia intestinalis and Trichomonas vaginalis. Direct evidence shows that derivatives based on this core, particularly when further elaborated with additional CF3 groups, achieve sub-micromolar IC50 values, significantly outperforming the clinical standard albendazole (14-fold) [1]. Medicinal chemists should prioritize this building block for focused libraries aimed at improving potency and overcoming resistance to current nitroimidazole therapies.

Structure-Activity Relationship (SAR) Studies on Benzimidazole Bioisosteres

For systematic SAR investigations, this compound serves as a critical reference point. The quantitative data demonstrate that the 6-CF3 substituent yields a distinct potency advantage over alternative -Cl, -F, and -CN bioisosteres against G. intestinalis [1]. Researchers can use this compound as a comparator to benchmark the activity of newly synthesized analogues, enabling data-driven decisions on which substituents to advance in lead optimization. Its well-characterized physicochemical profile (Log P 1.99, tPSA 54.7 Ų) also allows for correlation of biological activity with molecular properties, a cornerstone of rational drug design.

Antimalarial Probe Discovery: Exploring Cross-Spectrum Antiparasitic Activity

Given the moderate activity of the bis-trifluoromethyl analogue against both chloroquine-sensitive and -resistant P. falciparum strains (IC50 ~6 µM) [1], this building block is suitable for generating probe compounds to investigate the benzimidazole pharmacophore in malaria. While the potency requires improvement, the cross-spectrum activity distinguishes it from scaffolds with only antiprotozoal or only antimalarial activity. Researchers can utilize this core as a privileged starting point for exploring dual or pan-antiparasitic agents, potentially addressing the need for simplified treatment regimens in co-endemic regions.

Building Block for Fragment-Based Drug Discovery (FBDD) Targeting Kinases and Other Enzymes

The compound's structural similarity to other 2-aminobenzimidazole kinase inhibitors (e.g., Raf kinase inhibitors with IC50 = 76 nM for advanced derivatives) [2] and its presence in patent literature as a core motif for kinase inhibition [3] support its use in fragment-based screening and fragment growing campaigns. Its favorable physicochemical properties (moderate Log P, low molecular weight) and multiple hydrogen bond donor/acceptor functionalities make it a suitable fragment for exploring ATP-binding pockets. The trifluoromethyl group provides a useful 19F NMR handle for fragment screening and protein-ligand interaction studies, adding a practical advantage for biophysical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(trifluoromethyl)-1H-benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.